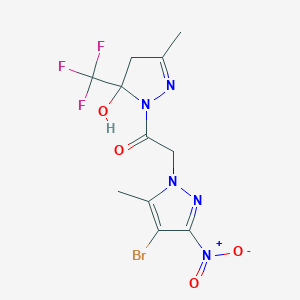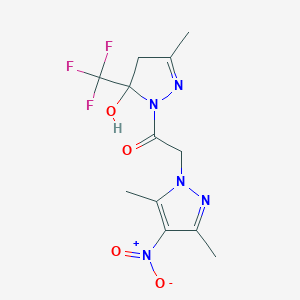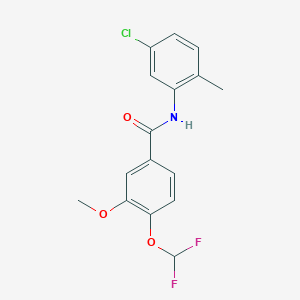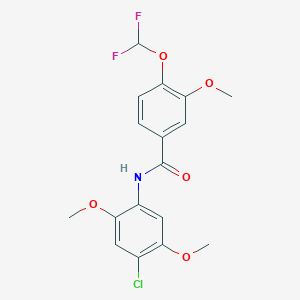![molecular formula C15H16ClN3O3 B279834 ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, commonly known as Pyrazole, is a heterocyclic organic compound that has been extensively studied due to its potential therapeutic applications. Pyrazole has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. In
Wirkmechanismus
Pyrazole exerts its biological effects through several mechanisms. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Pyrazole also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the activation of inflammatory cells. Additionally, Pyrazole has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Pyrazole also has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Additionally, Pyrazole has been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrazole is also relatively inexpensive and readily available. However, Pyrazole has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Pyrazole also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Pyrazole has several potential future directions for research. It has been suggested that Pyrazole may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Pyrazole also has potential applications in the treatment of cancer, as it has been shown to exhibit antitumor properties. Additionally, Pyrazole has been suggested to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to explore the full potential of Pyrazole in these areas.
Synthesemethoden
The synthesis of Pyrazole can be achieved through several methods, including the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a base or the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a catalyst. These methods have been extensively studied and optimized to produce high yield and purity of Pyrazole.
Wissenschaftliche Forschungsanwendungen
Pyrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. Pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Pyrazole has also been shown to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins, which are involved in pain and fever.
Eigenschaften
Molekularformel |
C15H16ClN3O3 |
|---|---|
Molekulargewicht |
321.76 g/mol |
IUPAC-Name |
ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(21)10-5-7-11(8-6-10)17-14(20)13-12(16)9(2)18-19(13)3/h5-8H,4H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
XUGHEQHMYJVHDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
